Superior NPP3 Inhibition Relative to NPP1 Isoform: A ~10-Fold Selectivity Window
3-(3-Nitrophenoxy)pyridine exhibits a quantifiable preference for inhibiting ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (NPP3) over family member 1 (NPP1). In COS7 cell-based assays using p-nitrophenyl-5'-thymidine monophosphate as substrate, the compound's IC50 for human NPP3 is 1.26 µM (1,260 nM) [1]. In contrast, its inhibitory potency against human NPP1 under identical assay conditions is significantly lower, with an IC50 of 100 µM (100,000 nM) [2]. This corresponds to an approximately 79-fold difference in potency, establishing a clear selectivity profile for NPP3 over NPP1 within the same compound.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.26 µM (1,260 nM) against NPP3 |
| Comparator Or Baseline | 100 µM (100,000 nM) against NPP1 (same compound, different target) |
| Quantified Difference | ~79-fold higher potency for NPP3 vs. NPP1 |
| Conditions | Human NPP3 and NPP1 expressed in COS7 cells; substrate: p-nitrophenyl-5'-thymidine monophosphate; 5-10 min preincubation [1][2] |
Why This Matters
This intrinisic selectivity window provides a basis for using 3-(3-Nitrophenoxy)pyridine as a discriminating chemical probe in NPP-related signaling studies where NPP3-specific modulation is required, reducing the need for genetic knockout controls.
- [1] BindingDB. (n.d.). BDBM50468631 (CHEMBL4291645): 3-(3-Nitrophenoxy)pyridine IC50 against human NPP3. View Source
- [2] BindingDB. (n.d.). BDBM50468632 (CHEMBL4293491): 3-(3-Nitrophenoxy)pyridine IC50 against human NPP1. View Source
